

Physical and chemical properties of 5-Chloro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methyl-4-nitrophenol

Cat. No.: B1398791

[Get Quote](#)

An In-depth Technical Guide on 5-Chloro-2-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data for **5-Chloro-2-methyl-4-nitrophenol** (CAS No. 68402-34-6) is not readily available in public scientific databases. The information presented in this guide is a combination of predicted data for the target molecule and experimental data for closely related isomers. This guide should be used for informational purposes, and any experimental work should be conducted with caution and validated independently.

Core Physical and Chemical Properties

Due to the limited availability of experimental data for **5-Chloro-2-methyl-4-nitrophenol**, the following table summarizes its predicted physicochemical properties. For comparative purposes, a table with experimental data for the isomer 5-Chloro-4-methyl-2-nitrophenol is also provided.

Table 1: Predicted Physicochemical Properties of **5-Chloro-2-methyl-4-nitrophenol**

Property	Value	Source
Molecular Formula	C ₇ H ₆ CINO ₃	-
Molecular Weight	187.58 g/mol	-
XLogP3	2.9	Predicted
Hydrogen Bond Donor Count	1	Predicted
Hydrogen Bond Acceptor Count	4	Predicted
Rotatable Bond Count	1	Predicted
Exact Mass	187.0036207 g/mol	Predicted
Monoisotopic Mass	187.0036207 g/mol	Predicted
Topological Polar Surface Area	66.1 Å ²	Predicted
Heavy Atom Count	12	Predicted

Table 2: Experimental Physicochemical Properties of Isomer: 5-Chloro-4-methyl-2-nitrophenol (CAS: 100278-74-8)

Property	Value	Source
Molecular Formula	C ₇ H ₆ CINO ₃	PubChem
Molecular Weight	187.58 g/mol	PubChem[1]
Melting Point	Not Available	-
Boiling Point	Not Available	-
Solubility	Not Available	-

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **5-Chloro-2-methyl-4-nitrophenol** is not publicly documented. However, a plausible synthetic route can be adapted

from general procedures for the nitration of substituted phenols. The proposed synthesis involves the nitration of 5-Chloro-2-methylphenol.

Proposed Synthesis of 5-Chloro-2-methyl-4-nitrophenol

The synthesis can be approached by the direct nitration of 5-chloro-2-methylphenol. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups (ortho-, para-directing) and the chloro (-Cl) group (ortho-, para-directing but deactivating) will influence the position of the incoming nitro group.

Reaction Scheme:

Experimental Protocol (Adapted from general nitration procedures):

- Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
- Dissolution of Starting Material: Dissolve 5-chloro-2-methylphenol in a minimal amount of a suitable solvent, such as glacial acetic acid or by careful addition to the cold sulfuric acid.
- Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 5-chloro-2-methylphenol while maintaining the temperature between 0°C and 5°C with vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
- Isolation: The product, being a solid, is expected to precipitate. Isolate the crude product by vacuum filtration and wash with cold water until the washings are neutral.
- Purification: The crude product will likely be a mixture of isomers. Purify **5-Chloro-2-methyl-4-nitrophenol** from other isomers by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

General Protocol for Compound Characterization

The identity and purity of the synthesized **5-Chloro-2-methyl-4-nitrophenol** should be confirmed using a combination of spectroscopic and analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H NMR and ^{13}C NMR spectra. The chemical shifts, splitting patterns, and integration values will confirm the structure of the molecule.
- Infrared (IR) Spectroscopy:
 - Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull.
 - Characteristic peaks for the O-H, C-H (aromatic and methyl), C=C (aromatic), N-O (nitro group), and C-Cl bonds should be identified.
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer (e.g., using Electron Ionization - EI) to determine the molecular weight.
 - The mass spectrum should show the molecular ion peak (M^+) and characteristic fragmentation patterns. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
- Purity Analysis:
 - Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Spectral Data

As experimental spectra for **5-Chloro-2-methyl-4-nitrophenol** are not available, predicted data and general characteristics are provided below.

Table 3: Predicted ^1H and ^{13}C NMR Spectral Data for **5-Chloro-2-methyl-4-nitrophenol** (in CDCl_3)

Predicted				
^1H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-3	~7.8	s	1H	Ar-H
H-6	~7.2	s	1H	Ar-H
OH	Variable	br s	1H	Phenolic OH
CH_3	~2.3	s	3H	Methyl H

Predicted		
^{13}C NMR	Chemical Shift (ppm)	Assignment
C-1 (C-OH)	~155	Ar-C
C-2 (C- CH_3)	~125	Ar-C
C-3	~128	Ar-CH
C-4 (C- NO_2)	~145	Ar-C
C-5 (C-Cl)	~130	Ar-C
C-6	~120	Ar-CH
CH_3	~16	Methyl C

Note: These are predicted values and actual experimental values may vary.

Infrared (IR) Spectroscopy:

The IR spectrum of **5-Chloro-2-methyl-4-nitrophenol** is expected to show the following characteristic absorption bands:

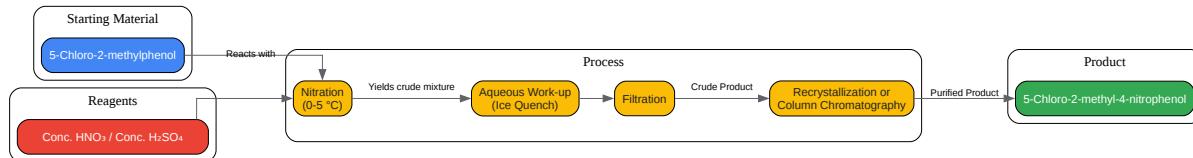
- $\sim 3400\text{-}3200 \text{ cm}^{-1}$ (broad): O-H stretching of the phenolic hydroxyl group.

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching of the methyl group.
- ~ 1590 and 1475 cm^{-1} : Aromatic C=C stretching.
- ~ 1520 and 1340 cm^{-1} : Asymmetric and symmetric N-O stretching of the nitro group.
- $\sim 800\text{-}600\text{ cm}^{-1}$: C-Cl stretching.

Mass Spectrometry (MS):

The mass spectrum of **5-Chloro-2-methyl-4-nitrophenol** under electron ionization (EI) is expected to show:

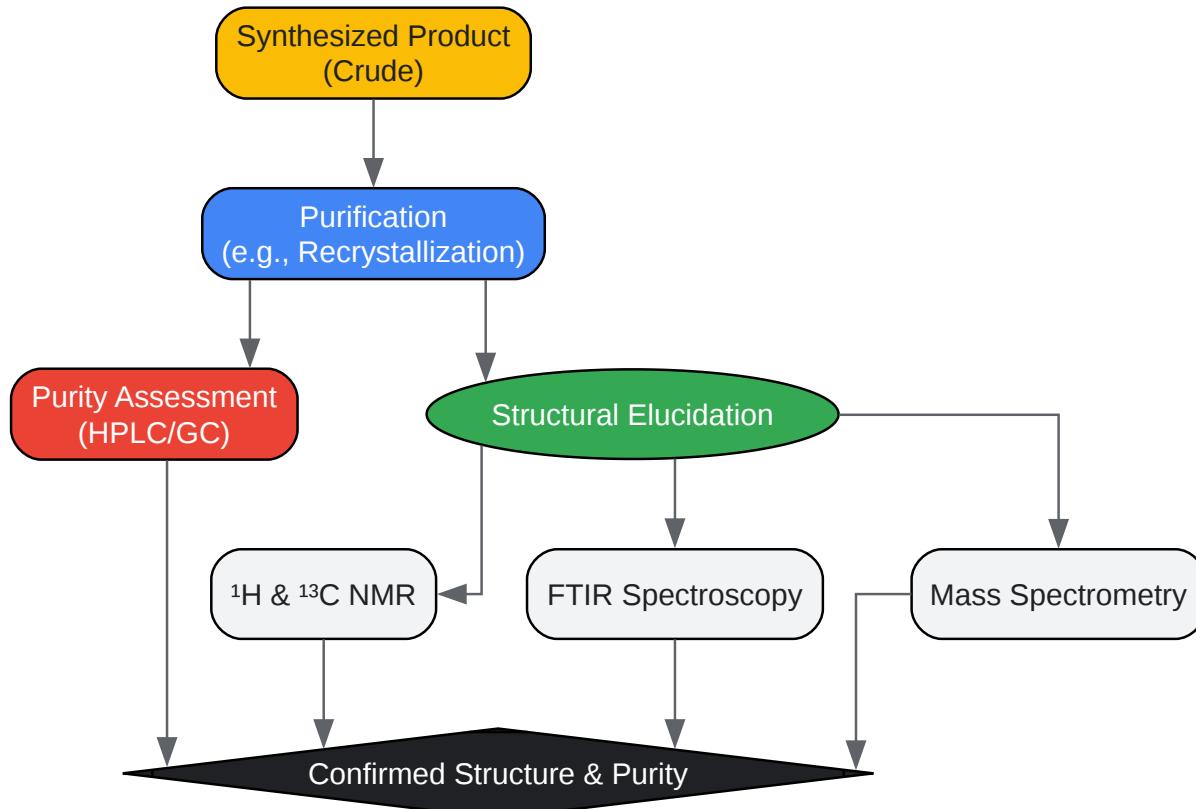
- Molecular ion peak (M^+): at m/z 187 and 189 in an approximate 3:1 ratio, corresponding to the ^{35}Cl and ^{37}Cl isotopes.
- Major fragmentation pathways: Loss of the nitro group ($-\text{NO}_2$), loss of a methyl radical ($-\text{CH}_3$), and other characteristic fragmentations of substituted phenols.


Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of **5-Chloro-2-methyl-4-nitrophenol**.

However, chloronitrophenols as a class of compounds are known to exhibit biological activity, often associated with toxicity. The biological action of chlorinated phenols increases with the degree of chlorination.^[2] Some nitrophenols are known to act as uncouplers of oxidative phosphorylation. The toxicity of chloronitrophenols can be a concern due to their potential to be environmental pollutants.^[3] Further research is required to determine the specific biological profile of **5-Chloro-2-methyl-4-nitrophenol**.

Mandatory Visualizations


Diagram 1: Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Chloro-2-methyl-4-nitrophenol**.

Diagram 2: General Characterization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. To cite this document: BenchChem. [Physical and chemical properties of 5-Chloro-2-methyl-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1398791#physical-and-chemical-properties-of-5-chloro-2-methyl-4-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

